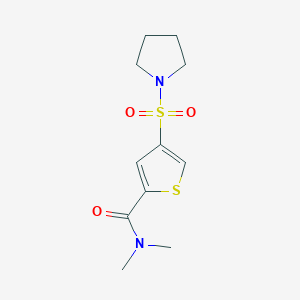![molecular formula C21H25ClN2O2S B5103292 1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5103292.png)
1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as TTT-3002, is a novel compound that has gained attention for its potential therapeutic applications. It belongs to the class of piperidine compounds and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine exerts its pharmacological effects by modulating the activity of various molecular targets, including the cannabinoid receptors, TRPV1 receptors, and PPARγ receptors. It has also been found to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its high potency and selectivity for its molecular targets. This makes it a useful tool for studying the role of these targets in various biological processes. However, its complex synthesis method and limited availability may pose challenges for its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One potential area of research is the development of more efficient synthesis methods to increase its availability and reduce its cost. Another area of research is the exploration of its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease. Additionally, its potential use as a therapeutic agent for various types of cancer warrants further investigation.
Méthodes De Synthèse
1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with piperidine, followed by the condensation of the resulting product with 4-(1-pyrrolidinylcarbonyl)phenyl magnesium bromide. The final step involves the reaction of the intermediate product with 4-chlorophenoxyacetic acid.
Applications De Recherche Scientifique
1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease, has also been explored.
Propriétés
IUPAC Name |
[4-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S/c22-20-8-7-19(27-20)15-23-13-9-18(10-14-23)26-17-5-3-16(4-6-17)21(25)24-11-1-2-12-24/h3-8,18H,1-2,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDVCFDVRKMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-(acetylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5103226.png)
amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5103231.png)
![3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5103235.png)
![1-(4-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5103245.png)



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5103273.png)
![N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5103285.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5103295.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B5103303.png)
![4-[4-(4-iodophenoxy)butyl]morpholine](/img/structure/B5103319.png)
![[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride](/img/structure/B5103321.png)